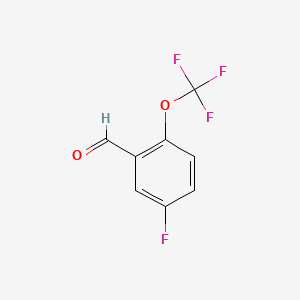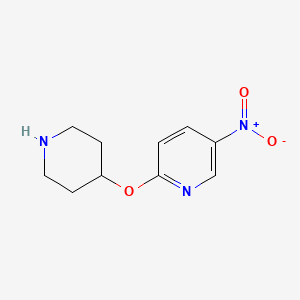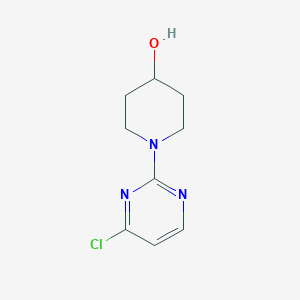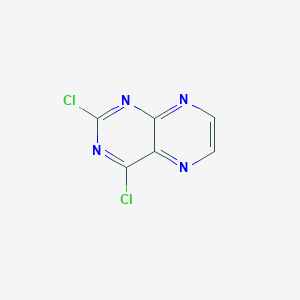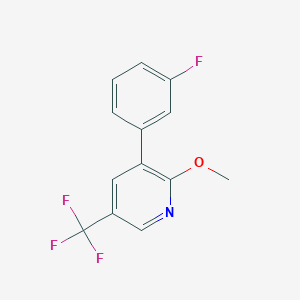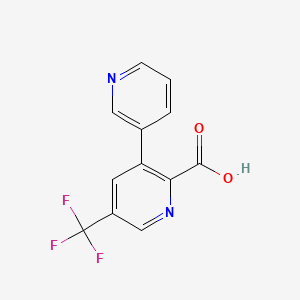
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid
Übersicht
Beschreibung
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is a useful research compound. Its molecular formula is C12H7F3N2O2 and its molecular weight is 268.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Electrophosphorescent Devices
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid derivatives are utilized in electrophosphorescent devices. For example, 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes were synthesized, showcasing promising application as emitters in electrophosphorescent devices due to their high efficiency and stability (Zhang et al., 2010).
2. Reactive Extraction and Separation Techniques
The compound's derivatives, like picolinic acid, are used in the pharmaceutical and nutritional industries, playing a critical role in the extraction and separation processes. Reactive extraction is an effective technique for recovering carboxylic acids from dilute solutions, with picolinic acid being a key intermediary in these processes (Datta & Kumar, 2014).
3. Organic Light-Emitting Diodes (OLEDs)
Compounds related to this compound are crucial in designing and synthesizing materials for OLEDs. For instance, thienylquinoline-based phosphorescent iridium(III) complexes, incorporating 3-(trifluoromethyl)pyridine derivatives, demonstrate high performance and stability, contributing to the development of red and white OLEDs (Tao et al., 2017).
4. Chemical Catalysis
Derivatives of this compound, such as picolinic acid-based ligands, are involved in chemical catalysis. For example, they are used in the synthesis and coordination chemistry, offering a structured approach for creating complexes with various metals, which is beneficial for catalysis and other chemical processes (Comba et al., 2016).
5. Antimicrobial Activities and DNA Interactions
Picolinic acid derivatives are explored for their antimicrobial activities and interactions with DNA. The study and characterization of such compounds, including their spectroscopic analysis and computational calculations, contribute significantly to understanding their biological activities and potential applications in medical science (Tamer et al., 2018).
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYHEBLHOFVAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






